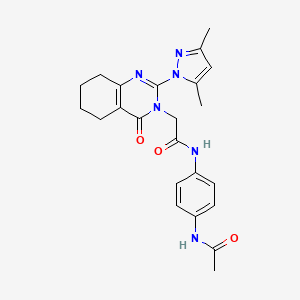

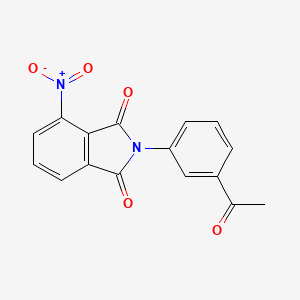

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

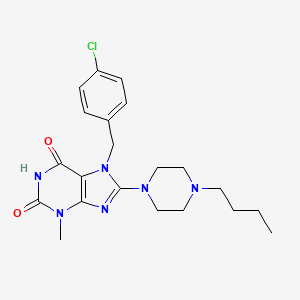

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as N-(3-acetylphenyl)-4-nitro-1,3-isobenzofurazanedione or ANI. ANI is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Isothiocyanate Synthesis

Background: Isothiocyanates are biologically active degradation products of glucosinolates, which are secondary metabolites found in certain plants, particularly from the Brassicaceae family. These compounds have gained attention due to their potential health benefits and applications.

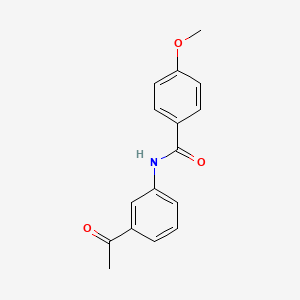

Application: A novel synthesis method for isothiocyanates involves the replacement reaction of phenyl isothiocyanate with specific amines (where the amino group is linked to tertiary or secondary carbon). Dimethylbenzene serves as the solvent, and the reaction occurs under nitrogen protection. Notably, this method offers advantages such as low toxicity, cost-effectiveness, safety, minimal by-products, and ease of operation. It holds promise for industrial-scale production of complex isothiocyanates .

Isoindolo[2,1-a]quinoline Derivatives

Background: Isoindolo[2,1-a]quinoline derivatives exhibit interesting pharmacological properties and are relevant in drug discovery.

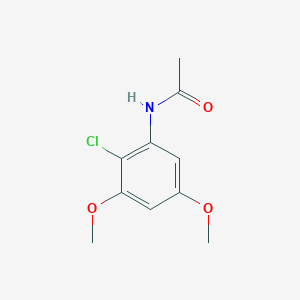

Application: A Claisen–Schmidt-type condensation reaction yields a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative. This compound belongs to the isoindolo[2,1-a]quinoline family and holds potential for further exploration in medicinal chemistry .

Antimicrobial Activity

Background: The search for new antimicrobial agents remains crucial to combat drug-resistant pathogens.

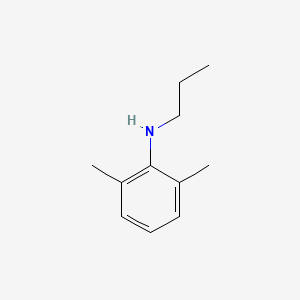

Application: Several new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol derivatives have been synthesized using reactions involving 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. These compounds exhibit antimicrobial activity and may contribute to the development of novel antibiotics .

properties

IUPAC Name |

2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMLYJWTBFYUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![4-({[(1-Ethylpyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/no-structure.png)

![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)